![molecular formula C17H17IO4 B2781650 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 1706444-23-6](/img/structure/B2781650.png)
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid
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Description
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C17H17IO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is characterized by the presence of an ethoxy group (C2H5O-), an iodo group (I-), a methylbenzyl group (C8H9-), and a benzoic acid group (C7H5O2) attached to a benzene ring . The exact spatial configuration of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid would be influenced by the functional groups present in its structure. For instance, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The iodo group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could confer solubility in polar solvents. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Safety and Hazards
Future Directions
The future directions for research on 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid would depend on its potential applications. Given its complex structure, it could be of interest in the field of organic synthesis or medicinal chemistry. Further studies could explore its synthesis, reactivity, and potential uses .
properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBDGTAYDXWOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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